molecular formula Na.O3V<br>Na.VO3<br>NaO3V B075840 Sodium metavanadate CAS No. 13718-26-8

Sodium metavanadate

Cat. No.: B075840
CAS No.: 13718-26-8
M. Wt: 121.929 g/mol
InChI Key: CMZUMMUJMWNLFH-UHFFFAOYSA-N
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Description

Sodium metavanadate is an inorganic compound with the chemical formula NaVO₃. It appears as a yellow, water-soluble salt and is commonly used as a precursor to other vanadates. This compound is known for its role in various chemical processes and industrial applications .

Mechanism of Action

Target of Action

Sodium metavanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular functions such as cell growth, differentiation, and the metabolic actions of insulin .

Mode of Action

The mechanisms underlying the biological effects of this compound are generally attributed to its two chemical properties . One is based on the structural analogy of vanadate to phosphate, and the other is based on the electron transfer reaction between V(IV) and V(V) in biological media .

Biochemical Pathways

This compound affects various biochemical pathways. It has been extensively studied for its antidiabetic and anticancer effects . The compound’s interaction with its targets leads to changes in these pathways, resulting in specific biological effects .

Pharmacokinetics

It’s known that this compound is a yellow, water-soluble salt , which suggests it could be readily absorbed and distributed in the body.

Result of Action

This compound has been shown to inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit the proliferation of murine breast cancer cells . Additionally, this compound treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, at low pH, this compound converts to sodium decavanadate . This conversion could potentially affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of this compound may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

This compound exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . This compound can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of this compound are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

This compound treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, this compound exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

This compound plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that this compound may be transported and distributed within cells and tissues through interaction with protein thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium metavanadate can be synthesized through several methods. One common approach involves the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. This mixture is then subjected to microwave heating and vacuum pumping to facilitate the deamination reaction. The resulting solution undergoes stirring and evaporative crystallization, followed by filtration and cold water leaching to obtain this compound dihydrate crystals. These crystals are then dried and dehydrated at temperatures between 150-200°C for 30-60 minutes to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis process is conducted under conditions that maintain a pH value of 7.0-8.0 at the anode. The resulting solution is then condensed and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At low pH, it converts to sodium decavanadate. It also serves as a precursor to exotic metalates such as [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻, and [β-PV₂W₁₀O₄₀]⁵⁻ .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and various metal oxides. The conditions for these reactions typically involve controlled pH levels, specific temperatures, and the presence of catalysts .

Major Products Formed: The major products formed from reactions involving this compound include other vanadates, metalates, and various vanadium-containing compounds .

Comparison with Similar Compounds

  • Sodium orthovanadate
  • Ammonium metavanadate
  • Potassium metavanadate

Sodium metavanadate stands out due to its versatility in various chemical and industrial processes, as well as its significant role in scientific research.

Properties

IUPAC Name

sodium;oxido(dioxo)vanadium
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InChI

InChI=1S/Na.3O.V/q+1;;;-1;
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InChI Key

CMZUMMUJMWNLFH-UHFFFAOYSA-N
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Canonical SMILES

[O-][V](=O)=O.[Na+]
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Molecular Formula

Na.VO3, NaVO3, NaO3V
Record name SODIUM VANADATE
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DSSTOX Substance ID

DTXSID3044336
Record name Sodium metavanadate
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Molecular Weight

121.929 g/mol
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Physical Description

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

13718-26-8
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Record name Sodium vanadate(V)
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Melting Point

1166 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

First, an 8% by weight solution of sodium metavanadate (NaVO3) was prepared by dissolving an appropriate amount of NaVO3 powder in water. The NaVO3 and water were stirred for several hours until the NaVO3 powder was completely dissolved. 4700 grams of the sodium metavanadate solution was acidified using 3600 milliliters of Amberlite IR-120 ion exchange resin (commercially available from Fluka Chemical Corp., New York) to form a solution of vanadic acid having a pH less than 2. Immediately following acidification, approximately 4500 grams of the vanadic acid solution was partially neutralized with a 12% weight solution of lithium hydroxide monohydrate (LiOH.H2O) in water. The resulting acidic lithium vanadate solution had a pH of about 5.30. The ratio of lithium to vanadium in the solution was measured using inductively coupled plasma emission spectroscopy and was found to be 0.53 to 1.00. The lithium vadadate solution had a solids content of 3% by weight. A 760 gram aliquot of the acidic lithium vanadate solution was dried by rotary vacuum evaporation at 40° C. to form an orange solid. The solid was dissolved in 380 grams of ethanol. Dissolution in ethanol was carried out by stirring at room temperature for several hours, followed by refluxing at the boiling point for at least an hour. Following refluxing, a small amount of undissolved solid remained and was allowed to settle, leaving a transparent orange vanadium oxide precursor solution.
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